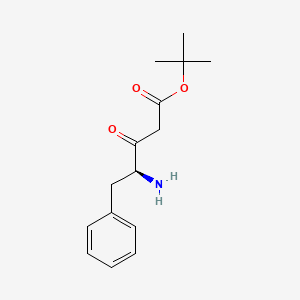

叔丁基(4S)-4-氨基-3-氧代-5-苯基戊酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl compounds are organic compounds that contain a tert-butyl group, which consists of a central carbon atom bonded to three other carbon atoms . They are known for their stability and reactivity due to the presence of the tert-butyl group .

Synthesis Analysis

The synthesis of tert-butyl compounds often involves reactions with tert-butyl chloride or other tert-butyl halides . The specific synthesis process for “tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate” is not available in the sources I found.Molecular Structure Analysis

Tert-butyl compounds typically have a central carbon atom bonded to three other carbon atoms, forming a highly branched structure . The specific molecular structure of “tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate” is not available in the sources I found.Chemical Reactions Analysis

Tert-butyl groups can affect the electronic communication between redox units in certain compounds . The insertion of tert-butyl groups can raise the LUMO level of the compound . The specific chemical reactions involving “tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate” are not available in the sources I found.Physical And Chemical Properties Analysis

Tert-butyl compounds are generally stable and reactive . They are often highly dipolar and can act as strong hydrogen bond acids and bases . The specific physical and chemical properties of “tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate” are not available in the sources I found.科学研究应用

不对称N-杂环合成

叔丁基(4S)-4-氨基-3-氧代-5-苯基戊酸酯已被广泛用作手性助剂,用于胺及其衍生物的立体选择性合成。具体而言,它作为不对称N-杂环合成中经由亚磺酰胺的标准对映体纯叔丁基亚磺酰胺。 研究人员从2010年到2020年广泛探索了这种方法 。所得的N-杂环包括结构多样的哌啶、吡咯烷、氮杂环丁烷及其稠合衍生物。这些化合物通常用作天然产物合成和药物开发中的关键结构单元。

生物活性天然产物的先驱

叔丁基(4S)-4-氨基-3-氧代-5-苯基戊酸酯可以从市售的4-溴-1H-吲哚开始合成。 该化合物,化学名为叔丁基4-[(E)-丁-1-烯-3-炔-1-基]-3-{[叔丁基(二甲基)硅基]氧基}-1H-吲哚-1-羧酸酯,是生物活性天然产物如印度香 A 和印度香 B 的潜在前体 。这些天然产物可能具有治疗应用,使该化合物具有进一步探索的价值。

香豆素-稠合-香豆素

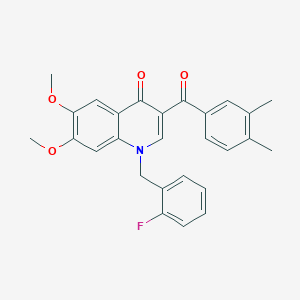

在光物理学领域,香豆素-稠合-香豆素起着至关重要的作用。在不同的G-四联体(G4)结构中,叔丁基(4S)-4-氨基-3-氧代-5-苯基戊酸酯衍生物在与特定G4s相互作用时,显示出荧光强度提高了六倍。 分子对接研究表明,这些相互作用是通过氢键和π-π相互作用发生的 。了解这些相互作用有助于设计新的荧光探针和治疗剂。

作用机制

安全和危害

属性

IUPAC Name |

tert-butyl (4S)-4-amino-3-oxo-5-phenylpentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)10-13(17)12(16)9-11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARZVAOLKYDGSV-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)C(CC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC(=O)[C@H](CC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10849402 |

Source

|

| Record name | tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85613-64-5 |

Source

|

| Record name | tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzoyloxy)-N-{[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B2561165.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2561167.png)

![N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)butanamide](/img/structure/B2561171.png)

![N-(5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2561172.png)

![5-Benzyl-2-(4-methylpyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2561173.png)

![7-Methylimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride](/img/structure/B2561175.png)

![3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-7-ethyl-8-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2561176.png)

![[(E)-[(4-bromothiophen-3-yl)methylidene]amino]thiourea](/img/structure/B2561178.png)

![1-(5-chloro-2-hydroxyphenyl)-4-[(4-fluorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2561179.png)

![4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-N-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2561182.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(dimethylamino)benzamide](/img/structure/B2561183.png)

![8-methoxy-N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide](/img/structure/B2561186.png)